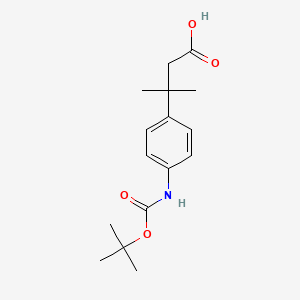
3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amine group
作用机制
As for the pharmacokinetics, the compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological conditions.
The compound’s action might also be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the stability of the Boc group might be affected by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and tert-butyl carbamate.
Nitration and Reduction: The nitro group on the phenyl ring is reduced to an amine using hydrogenation or other reducing agents like iron and hydrochloric acid.
Protection of Amine Group: The amine group is then protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Alkylation: The protected amine is alkylated with a suitable alkyl halide to introduce the 3-methylbutanoic acid moiety.
Hydrolysis: The final step involves hydrolysis of any ester groups to yield the free carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the Boc-protected amine, potentially removing the Boc group under acidic conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis and other organic transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows for the investigation of how modifications to the phenyl ring or the Boc-protected amine affect biological activity.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for creating molecules with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other advanced materials.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-3-methylbutanoic acid: Lacks the Boc protection, making it more reactive but less stable.
3-(4-Nitrophenyl)-3-methylbutanoic acid: Contains a nitro group instead of an amine, leading to different reactivity and applications.
3-(4-Hydroxyphenyl)-3-methylbutanoic acid: Features a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical modifications and applications.
属性
IUPAC Name |
3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKQAJYUDSBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2713624.png)





![6-(azepane-1-sulfonyl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2713634.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)





